molecular formula C13H11FO4S B15230940 3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid

3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid

Cat. No.: B15230940
M. Wt: 282.29 g/mol
InChI Key: OTSRSLCQKPDBQL-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids This compound is characterized by the presence of a fluorobenzyl group, a methoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic aromatic substitution reaction involving 2-fluorobenzyl chloride and the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy and fluorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to its target, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Fluorobenzyl)oxy)propanoic acid
  • 3-((2-Fluorobenzyl)oxy)benzoic acid
  • 2,6-Difluoro-3-(2’-fluorobenzyloxy)phenylboronic acid

Uniqueness

3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is unique due to the presence of both a methoxy group and a fluorobenzyl group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H11FO4S

Molecular Weight

282.29 g/mol

IUPAC Name

3-[(2-fluorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid

InChI

InChI=1S/C13H11FO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3,(H,15,16)

InChI Key

OTSRSLCQKPDBQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(S1)C(=O)O)OCC2=CC=CC=C2F

Origin of Product

United States

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